![molecular formula C9H11FO2 B6314796 2-Fluoro-5-propoxyphenol CAS No. 1881290-85-2](/img/structure/B6314796.png)
2-Fluoro-5-propoxyphenol
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Overview
Description
“2-Fluoro-5-propoxyphenol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-propoxyphenol” consists of a phenol group with a fluorine atom at the 2nd position and a propoxy group at the 5th position . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .
Scientific Research Applications
Fluorinated Alcohols in Catalysis
Fluorinated alcohols, such as 2-Fluoro-5-propoxyphenol, have been shown to enable direct olefin epoxidation by H2O2 under mild conditions without additional catalysts. The fluoro alcohol acts as a catalyst by providing a template that stabilizes the transition state of the reaction, reducing the barrier and facilitating hydrogen migration to form water and the epoxide product. This process illustrates the unique role of fluorinated alcohols in catalysis and organic synthesis (S. D. de Visser et al., 2003).
Radiation-Activated Antitumor Prodrugs
A study on 5-fluorouracil derivatives demonstrated the reductive release of antitumor 5-fluorouracil in anoxic aqueous solution upon radiolysis, showing potential as novel radiation-activated prodrugs for the radiotherapy of hypoxic tumor cells. This highlights the role of fluorinated compounds in developing targeted cancer therapies (M. Mori et al., 2000).
Fluorinated Compounds in Imaging
FDG PET-CT imaging, involving 2-[fluorine 18]fluoro-2-deoxy-D-glucose, has expanded beyond oncology into diagnosing various non-oncologic conditions. This application underscores the importance of fluorinated compounds in enhancing diagnostic imaging techniques (H. Zhuang & I. Codreanu, 2015).
Synthesis of Fluorinated Indoles and Furans
Research on novel selectfluor and deoxo-fluor-mediated rearrangements for synthesizing fluorinated indoles, benzo[b]furans, and thiophenes demonstrates the synthetic versatility of fluorine in accessing diverse heterocyclic structures. This work contributes to the methodology in organic synthesis and drug discovery (Grant R Krow et al., 2004).
UV–Visible Spectral Analysis of Fluorinated Liquid Crystals
The study on the photoresponsive behaviour of fluorinated liquid crystals using quantum mechanics and computer simulation techniques showcases the application of fluorinated compounds in material science, particularly in the development of liquid crystalline materials with enhanced UV stability and electronic properties (P. L. Praveen & D. Ojha, 2012).
Safety and Hazards
Future Directions
While specific future directions for “2-Fluoro-5-propoxyphenol” are not mentioned in the available resources, fluorinated compounds are of significant interest in various fields such as medicinal chemistry and materials science . They are often used in the development of new pharmaceuticals and agrochemicals due to the unique properties of fluorine .
properties
IUPAC Name |
2-fluoro-5-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHBBIYXDRNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-propoxyphenol |
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